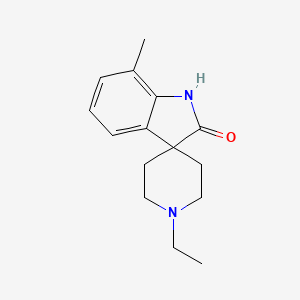
Spiro(indoline-3,4'-piperidin)-2-one, 1'-ethyl-7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2-indolinone-3-spiro-4’-(N-ethylpiperidine) is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a total of 38 atoms, including 20 hydrogen atoms, 15 carbon atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecule features a combination of indolinone and piperidine rings, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-indolinone-3-spiro-4’-(N-ethylpiperidine) typically involves spirocyclization reactions. One common method is the condensation reaction of indole derivatives with piperidine derivatives under acidic conditions. For instance, a one-pot condensation reaction involving 4-hydroxy-2H-chromen-2-one, isatin, and 1H-indazole-3-amine in the presence of acetic acid in ethanol under refluxing conditions for 2 hours has been reported .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-indolinone-3-spiro-4’-(N-ethylpiperidine) undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
7-Methyl-2-indolinone-3-spiro-4’-(N-ethylpiperidine) has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-2-indolinone-3-spiro-4’-(N-ethylpiperidine) involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various biological targets, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Spiroindolines: These compounds share a similar spirocyclic structure and are known for their biological activities.
Spiropiperidines: These compounds also feature a spirocyclic structure and are studied for their potential pharmaceutical applications.
Uniqueness
7-Methyl-2-indolinone-3-spiro-4’-(N-ethylpiperidine) is unique due to its specific combination of indolinone and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
CAS No. |
59022-56-9 |
|---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
1'-ethyl-7-methylspiro[1H-indole-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C15H20N2O/c1-3-17-9-7-15(8-10-17)12-6-4-5-11(2)13(12)16-14(15)18/h4-6H,3,7-10H2,1-2H3,(H,16,18) |
InChI Key |
TXYHZCLXOQWSKX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(CC1)C3=CC=CC(=C3NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















